(Z)-3-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide
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Description
(Z)-3-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Compounds with structures similar to "(Z)-3-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide" are synthesized and evaluated for their biological activities. For instance, pyrazolopyridines and related derivatives have been studied for their antioxidant, antitumor, and antimicrobial activities. These compounds are synthesized through various methods, including microwave-assisted synthesis, and their activities are evaluated against different cell lines and microbial strains (El‐Borai et al., 2013).
Chemical Transformations and Synthesis Techniques
The chemical behavior of related compounds is crucial for developing new synthetic routes and creating novel derivatives with enhanced properties. For example, the utility of enaminonitriles in heterocyclic synthesis has been demonstrated in the synthesis of various pyrazole, pyridine, and pyrimidine derivatives, showcasing the versatility of these compounds in generating a wide range of biologically active molecules (Fadda et al., 2012).
Potential Applications in Medicinal Chemistry
The exploration of similar compounds in medicinal chemistry suggests a potential avenue for the research applications of "this compound." These applications might include the development of new therapeutic agents with specific biological activities. For example, compounds bearing the pyrazolopyridine core have shown promising antitumor and antimicrobial activities, indicating their potential use in designing new drugs (Gouda et al., 2010).
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-28-24-22(17(14-21(30)26-24)16-7-5-4-6-8-16)23(27-28)25-20(29)12-10-15-9-11-18(31-2)19(13-15)32-3/h4-13,17H,14H2,1-3H3,(H,26,30)(H,25,27,29)/b12-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLRUDCJFMVZMF-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)NC(=O)C=CC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)NC(=O)/C=C\C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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